molecular formula C12H11N3 B14848531 8-Amino-1,2,3,4-tetrahydronaphthalene-1,7-dicarbonitrile

8-Amino-1,2,3,4-tetrahydronaphthalene-1,7-dicarbonitrile

Cat. No.: B14848531
M. Wt: 197.24 g/mol
InChI Key: CTYMDSZYIQVIPH-UHFFFAOYSA-N
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Description

8-Amino-1,2,3,4-tetrahydronaphthalene-1,7-dicarbonitrile is an organic compound with the molecular formula C12H11N3 It is a derivative of naphthalene, characterized by the presence of an amino group and two nitrile groups on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,2,3,4-tetrahydronaphthalene-1,7-dicarbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized via the catalytic hydrogenation of naphthalene.

    Nitrile Introduction:

    Amino Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,2,3,4-tetrahydronaphthalene-1,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting nitrile groups to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

8-Amino-1,2,3,4-tetrahydronaphthalene-1,7-dicarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-1,2,3,4-tetrahydronaphthalene-1,7-dicarbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with a similar backbone but lacking the amino and nitrile groups.

    1-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but with only one amino group and no nitrile groups.

    1,2,3,4-Tetrahydronaphthalene-1,7-dicarbonitrile: Similar structure but lacking the amino group.

Uniqueness

8-Amino-1,2,3,4-tetrahydronaphthalene-1,7-dicarbonitrile is unique due to the presence of both amino and nitrile groups on the tetrahydronaphthalene backbone, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

8-amino-1,2,3,4-tetrahydronaphthalene-1,7-dicarbonitrile

InChI

InChI=1S/C12H11N3/c13-6-9-3-1-2-8-4-5-10(7-14)12(15)11(8)9/h4-5,9H,1-3,15H2

InChI Key

CTYMDSZYIQVIPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2N)C#N)C#N

Origin of Product

United States

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